3-(Bromomethyl)-2-chloro-5-(4'-chlorophenyl)pyridine
Description
3-(Bromomethyl)-2-chloro-5-(4’-chlorophenyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with bromomethyl, chloro, and chlorophenyl groups
Properties
IUPAC Name |
3-(bromomethyl)-2-chloro-5-(4-chlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2N/c13-6-9-5-10(7-16-12(9)15)8-1-3-11(14)4-2-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLBVCZGABHDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-(4’-chlorophenyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-chloro-5-(4’-chlorophenyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism to introduce the bromomethyl group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-chloro-5-(4’-chlorophenyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium on carbon catalyst under atmospheric or elevated pressure.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.
Reduction: Hydrogenated pyridine derivatives with reduced chloro groups.
Scientific Research Applications
3-(Bromomethyl)-2-chloro-5-(4’-chlorophenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-(4’-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4’-chlorophenyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methyl-2-chloro-5-(4’-chlorophenyl)pyridine:
3-(Bromomethyl)-2-chloropyridine: Lacks the chlorophenyl group, altering its electronic properties and reactivity.
Uniqueness
3-(Bromomethyl)-2-chloro-5-(4’-chlorophenyl)pyridine is unique due to the combination of bromomethyl, chloro, and chlorophenyl groups on the pyridine ring. This unique substitution pattern provides distinct reactivity and potential for diverse applications in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
